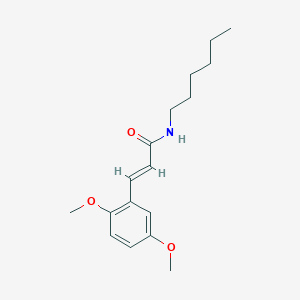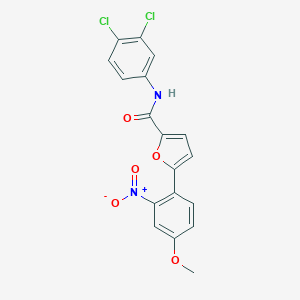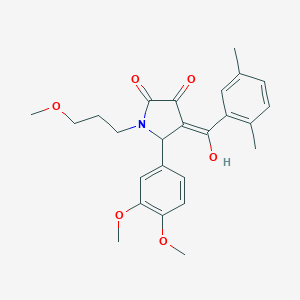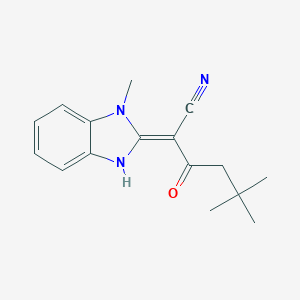
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, also known as FIT-039, is a novel compound that has been identified as a potential therapeutic agent for various diseases. It is a thiazolidinone derivative that exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the replication of several viruses, including the influenza virus and the Zika virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is its broad-spectrum pharmacological activity. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential therapeutic agent for various diseases. However, one of the limitations of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore its potential as an anti-viral agent for emerging viral diseases, such as COVID-19. Additionally, further studies are needed to elucidate the exact mechanism of action of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves the condensation of 5-fluoroindole-2-carboxylic acid and 4-nitrobenzaldehyde with thiourea and subsequent cyclization with chloroacetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been reported to have anti-viral activity against several viruses, including the influenza virus and the Zika virus.
Propiedades
Nombre del producto |
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C17H8FN3O4S2 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H8FN3O4S2/c18-8-1-6-12-11(7-8)13(15(22)19-12)14-16(23)20(17(26)27-14)9-2-4-10(5-3-9)21(24)25/h1-7H,(H,19,22)/b14-13- |
Clave InChI |
LFBYKMFHJXGCGH-YPKPFQOOSA-N |
SMILES isomérico |
C1=CC(=CC=C1N2C(=O)/C(=C/3\C4=C(C=CC(=C4)F)NC3=O)/SC2=S)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=C3C4=C(C=CC(=C4)F)NC3=O)SC2=S)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C(=C3C4=C(C=CC(=C4)F)NC3=O)SC2=S)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)


![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)


![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)

